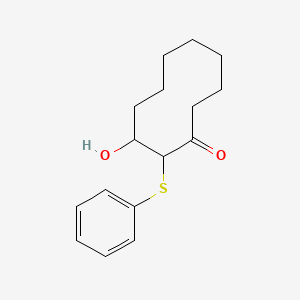![molecular formula C15H8N2OS B14323152 5H-Pyrido[3,2-a]phenothiazin-5-one CAS No. 105774-62-7](/img/structure/B14323152.png)
5H-Pyrido[3,2-a]phenothiazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrido[3,2-a]phenothiazin-5-one is a heterocyclic compound with a fused ring structure that includes nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[3,2-a]phenothiazin-5-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of quinolinquinone with thiazolidine in a basic medium. This reaction can yield various isomeric products depending on the specific conditions and reagents used .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up for larger production. This involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrido[3,2-a]phenothiazin-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
Substitution: Substitution reactions, particularly involving the nitrogen and sulfur atoms, can lead to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinonic derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique chemical properties make it useful in the development of dyes and pigments.
Mécanisme D'action
The mechanism by which 5H-Pyrido[3,2-a]phenothiazin-5-one exerts its effects involves intercalation with DNA. This intercalation disrupts the normal function of DNA, inhibiting transcription and replication processes. The compound targets specific molecular pathways involved in cell proliferation, leading to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Pyrido[3,2-a]phenoxazin-5-one: This compound is structurally similar and also exhibits potent antiproliferative activity.
Azabenzo[a]phenothiazine: Another related compound with potential antibiotic properties.
Azabenzo[b]phenoxazine: Similar in structure and used in the development of antimicrobial agents.
Uniqueness
5H-Pyrido[3,2-a]phenothiazin-5-one is unique due to its specific ring structure that includes both nitrogen and sulfur atoms. This structure contributes to its ability to intercalate with DNA and its potential as an anticancer agent. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
105774-62-7 |
|---|---|
Formule moléculaire |
C15H8N2OS |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
pyrido[3,2-a]phenothiazin-5-one |
InChI |
InChI=1S/C15H8N2OS/c18-11-8-13-15(9-4-3-7-16-14(9)11)17-10-5-1-2-6-12(10)19-13/h1-8H |
Clé InChI |
XVULXICEZDPLLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C4=C(C(=O)C=C3S2)N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



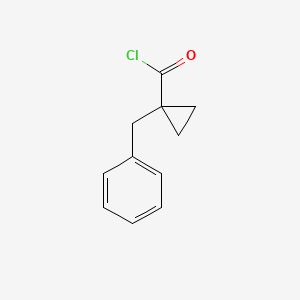
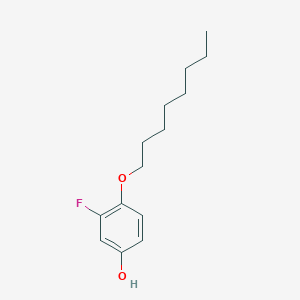
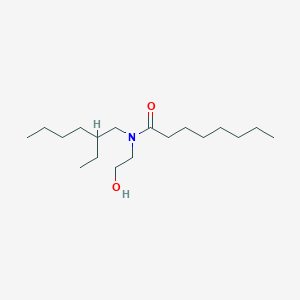
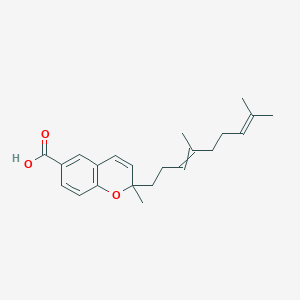
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
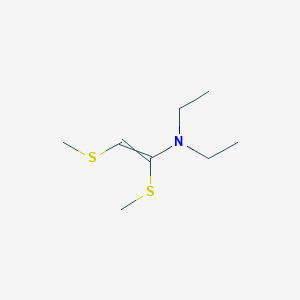


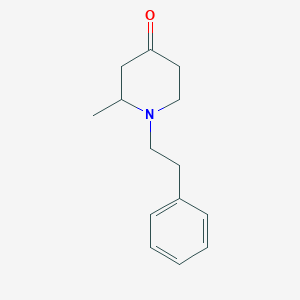
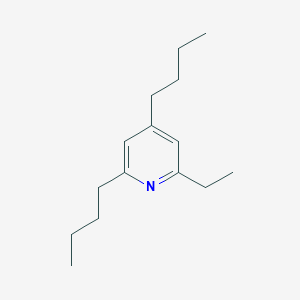

![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)
